molecular formula C7H6F3NO B129444 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one CAS No. 144219-81-8

2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one

Cat. No.: B129444
CAS No.: 144219-81-8
M. Wt: 177.12 g/mol
InChI Key: LLOAKDAUOWGUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Depofemin is synthesized through a multi-step reaction process. One common method involves the reaction of estradiol with cyclopentanepropionic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in methanol at elevated temperatures, followed by recrystallization from methanol or benzene-petroleum ether to obtain pure estradiol cypionate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Depofemin undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in Depofemin can be hydrolyzed to yield estradiol and cyclopentanepropionic acid.

    Oxidation and Reduction: Depofemin can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution: Depofemin can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but typically include estradiol and its derivatives .

Scientific Research Applications

Depofemin has a wide range of scientific research applications:

Mechanism of Action

Depofemin exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon binding to the estrogen receptor, Depofemin modulates the transcription of specific genes involved in the regulation of reproductive and secondary sexual characteristics. This interaction influences various physiological processes, including the menstrual cycle, bone density, and cardiovascular health .

Comparison with Similar Compounds

Depofemin is similar to other estrogen esters such as estradiol valerate and estradiol benzoate. it is unique in its longer duration of action and specific pharmacokinetic properties. For example:

These differences make Depofemin particularly suitable for applications requiring sustained estrogenic effects.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOAKDAUOWGUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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